molecular formula C9H5BrCl2N2 B1603804 7-Bromo-4-chloro-2-(chloromethyl)quinazoline CAS No. 573681-19-3

7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Cat. No. B1603804
M. Wt: 291.96 g/mol
InChI Key: PYCGXDCXSPKGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. The compound is a potent inhibitor of various enzymes and is used in the development of new drugs.

Scientific Research Applications

Crystallography

  • Quinazoline derivatives have been studied in the field of crystallography . The crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, a related compound, has been analyzed . The crystallographic data and atomic coordinates were obtained using a D8 VENTURE diffractometer .
  • The experiment involved dissolving 4-bromobenzene-1,2-diamine in toluene, adding 4-chlorobenzaldehyde, tosylmethyl isocyanide, and triethylene diamine, and heating the mixture to 80 °C . The resulting solution was washed with hydrochloric acid and water, and the organic compound was concentrated under reduced pressure and separated by silica-gel column chromatography .

Medicinal Chemistry

  • Quinazoline is an essential scaffold known to be linked with various biological activities . Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
  • The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction .
  • This review represents different aspects of medicinal chemistry, including drug design, structure–activity relationship, and the mode of action of some analgesic and anti-inflammatory quinazoline compounds .

properties

IUPAC Name

7-bromo-4-chloro-2-(chloromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCGXDCXSPKGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621777
Record name 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-2-(chloromethyl)quinazoline

CAS RN

573681-19-3
Record name 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of 7-bromo-2-chloromethyl-3H-quinazolin-4-one (5 g, 18.2 mmol), 2,6-lutidine (5 g), and phosphorus oxychloride (5 mL) in 1,2-dimethoxyethane (500 mL) at 80° C. for 16 hours. Cool the mixture to room temperature and fully evaporate the mixture, then dilute with ether and wash with water. Dry the solvent (Na2SO4) and evaporate the ether to obtain 7-bromo-4-chloro-2-chloromethylquinazoline (3.5 g) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Reactant of Route 3
7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Reactant of Route 4
7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Reactant of Route 5
Reactant of Route 5
7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.